8-Methoxy-N,N-dimethylnaphthalen-1-amine
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Overview
Description
8-Methoxy-N,N-dimethylnaphthalen-1-amine is an aromatic amine compound. It is formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups and adding a methoxy group at the 8th position of the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of 8-Methoxy-N,N-dimethylnaphthalen-1-amine typically involves the methylation of 1-naphthylamine. One common method is the reaction of 1-naphthylamine with iodomethane or dimethyl sulfate under basic conditions to introduce the dimethylamino group. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group at the 8th position of the naphthalene ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Methoxy-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., methanol). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 8-Methoxy-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in biochemical assays, it reacts with nitrite-sulfanilic acid complexes to form red azo dyes, which can be measured spectrophotometrically . The compound’s effects are mediated through its ability to form stable complexes with various biological molecules.
Comparison with Similar Compounds
8-Methoxy-N,N-dimethylnaphthalen-1-amine can be compared with other similar compounds, such as:
1-Naphthylamine: The parent compound from which it is derived.
N,N-Dimethyl-1-naphthylamine: Similar to this compound but without the methoxy group.
8-Methoxy-1-naphthaldehyde: Another derivative of naphthalene with a methoxy group at the 8th position but with an aldehyde group instead of the dimethylamino group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
62606-18-2 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
8-methoxy-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-14(2)11-8-4-6-10-7-5-9-12(15-3)13(10)11/h4-9H,1-3H3 |
InChI Key |
PPTGSBRCIBURFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
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